molecular formula C8H15N3O B8691683 Quinuclidine-3-carbohydrazide

Quinuclidine-3-carbohydrazide

Cat. No.: B8691683
M. Wt: 169.22 g/mol
InChI Key: JXKIYTWJAZONAT-UHFFFAOYSA-N
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Description

Quinuclidine-3-carbohydrazide is a bicyclic heterocyclic compound featuring a quinuclidine core (1-azabicyclo[2.2.2]octane) substituted with a carbohydrazide group at position 3. A notable derivative, 3-Hydroxy-N′-{[4-(trifluoromethyl)phenyl]sulfonyl}quinuclidine-3-carbohydrazide hydrochloride (1:1), has been synthesized with a molecular formula of C₁₅H₁₉ClF₃N₃O₄S and a molecular weight of 429.84 g/mol .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octane-3-carbohydrazide

InChI

InChI=1S/C8H15N3O/c9-10-8(12)7-5-11-3-1-6(7)2-4-11/h6-7H,1-5,9H2,(H,10,12)

InChI Key

JXKIYTWJAZONAT-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Quinuclidine-3-carbohydrazide derivatives with structurally related carbohydrazides and hydrazones:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported)
3-Hydroxy-N′-{[4-(trifluoromethyl)phenyl]sulfonyl}quinuclidine-3-carbohydrazide hydrochloride (1:1) C₁₅H₁₉ClF₃N₃O₄S 429.84 Hydroxy, sulfonyl, trifluoromethylphenyl Not explicitly stated
N'-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide Not provided Not available Fluoro, hydroxyquinoline, pyridine Cu(II) chelation; antimicrobial potential
2-Pyridin-3-ylquinoline-4-carbohydrazide C₁₅H₁₂N₄O 264.29 Pyridinyl, quinoline Discontinued (commercial availability)
N-[(Hydrazinecarbonyl)methyl]pyridine-3-carboxamide Not available Not available Pyridine, carboxamide, hydrazine Supplier-listed (no activity data)
2-Quinoxalinecarboximidic acid, 3-methyl-, hydrazide, 1,4-dioxide Not available Not available Quinoxaline, methyl, dioxide No reported data
Key Observations:
  • Substituent Diversity: The quinuclidine derivative features a sulfonyl-trifluoromethylphenyl group, which enhances steric bulk and electronic effects compared to simpler carbohydrazides like the quinoline-based compound .
  • Heterocyclic Cores: Quinuclidine’s rigid bicyclic structure contrasts with the planar aromatic systems of quinoline and quinoxaline , which may influence binding to biological targets via π-π interactions.

Stability and Reactivity

  • The sulfonyl group in likely increases hydrolytic stability compared to hydrazones like , which are prone to hydrolysis under acidic conditions.

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